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Compound of Interest

Compound Name: GO0775

Cat. No.: B11932877

A new front in the war against Gram-negative bacteria has opened with the development of
G0775, a novel antibiotic derived from the arylomycin class of natural products. This guide
provides a detailed structural and functional comparison between G0775 and its predecessors,
offering researchers, scientists, and drug development professionals a comprehensive
overview of its enhanced capabilities and the experimental data supporting its potential as a
next-generation therapeutic.

GO0775 represents a significant leap forward in antibiotic development, demonstrating potent
activity against a broad spectrum of multidrug-resistant (MDR) Gram-negative pathogens. This
enhanced efficacy is the result of targeted structural modifications to the arylomycin scaffold,
which overcome the limitations of the natural product and introduce a novel mechanism of
action.

Structural Evolution: From a Weak Precursor to a
Potent Inhibitor

The transformation of the weakly active arylomycin A-C16 into the potent GO775 involved key
structural modifications aimed at improving its penetration of the formidable Gram-negative
outer membrane and enhancing its binding affinity for the target enzyme, the bacterial type |
signal peptidase (SPase), specifically LepB in E. coli.[1]
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The core macrocyclic peptide structure of the arylomycins was retained in G0775. However,

three critical changes were introduced:

e Shortening of the Aliphatic Tail: This modification improved the molecule's ability to permeate

the bacterial outer membrane and enhanced its binding to the LepB enzyme.[1]

o Replacement of Phenols with Ethyl Amines: Two phenolic groups on the macrocycle were

substituted with ethyl amines. This alteration likely contributes to the improved

physicochemical properties of GO775, facilitating its passage through the bacterial

membranes.

o Addition of a 2-Aminoacetonitrile "Warhead": This pharmacophore was appended to the C-

terminus of the molecule. It enables a unique covalent binding mechanism to the catalytic

lysine residue of the SPase, resulting in irreversible inhibition and exceptionally tight binding.

[1][2]

These strategic modifications collectively transformed a natural product with limited Gram-

positive activity into a potent antibiotic with a broad Gram-negative spectrum.

Comparative Physicochemical Properties

The structural alterations from arylomycin A-C16 to GO0775 resulted in distinct physicochemical

properties that are crucial for its enhanced antibacterial activity against Gram-negative bacteria.

Property Arylomycin A-C16 G0775 Reference
Molecular Weight ~863.0 g/mol 890.04 g/mol [3]
Molecular Formula C45H58N809 C47H59N1107 [3]

Key Structural

Long aliphatic tail, two

phenolic groups,

Shortened aliphatic
tail, two ethyl amine

groups, 2-

[4]

Differences carboxylic acid ] o
_ aminoacetonitrile
terminus _
terminus
Mechanism of Target
o Non-covalent Covalent [1112]
Binding
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Mechanism of Action: Targeting a Novel Pathway
with Unprecedented Potency

Both G0775 and its arylomycin predecessors target the bacterial type | signal peptidase
(SPase), an essential enzyme responsible for cleaving signal peptides from proteins destined
for secretion or insertion into the outer membrane.[1] Inhibition of SPase disrupts these crucial
cellular processes, leading to bacterial cell death.

However, the mechanism of inhibition by G0775 is fundamentally different and significantly
more potent. While natural arylomycins bind non-covalently to the SPase active site, GO775's
aminoacetonitrile warhead forms a covalent bond with the catalytic lysine residue (Lys146 in E.
coli LepB).[2] This irreversible inhibition leads to a very tight binding affinity, with a reported
inhibition constant (KI) of 0.44 nM.[1]

G0775 Mechanism of Action
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Caption: Signaling pathway of G0775's mechanism of action.
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Comparative In Vitro Activity: A Leap in Potency
Against MDR Pathogens

The structural enhancements of GO775 translate into a dramatic improvement in its in vitro
activity against Gram-negative bacteria, including challenging multidrug-resistant (MDR)
strains. GO775 exhibits a 32- to 500-fold improvement in Minimum Inhibitory Concentration
(MIC) over predecessor arylomycins against various ATCC strains.[1]

Arylomycin A-C16

Organism G0775 MIC (png/mL)  Reference
MIC (pg/mL)
Escherichia coli >64 0.125 - <0.25 [2][5]
Klebsiella
_ >64 <0.25 [5]
pneumoniae

Acinetobacter

B >64 <4 [1][5]
baumannii
Pseudomonas
. >64 <16 [11[5]
aeruginosa

In Vivo Efficacy: Promising Results in Animal
Models

The potent in vitro activity of GO775 has been validated in in vivo infection models,
demonstrating its potential for clinical translation.

o Neutropenic Thigh Infection Model: In mice with thigh infections caused by E. coli, K.
pneumoniae, P. aeruginosa, or A. baumannii, G0775 significantly reduced bacterial loads in
the thigh muscle tissue compared to vehicle controls.[5] Specifically, a >2-log decrease in
colony-forming units (CFU) was observed against ATCC strains.[1]

e Lung Infection Model: In a lung infection model with an MDR strain of K. pneumoniae, G0775
was bacteriostatic at 2 mg/kg and bactericidal at 20 mg/kg, confirming its ability to overcome
resistance mechanisms.[1]
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« Peritonitis Model: In a mucin peritonitis model, mice treated with G0775 (5 mg/kg) survived
for 84 hours, outperforming ciprofloxacin (80 mg/kg).[1]

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination

The MIC values for GO775 and arylomycins are determined using the broth microdilution
method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC Determination Workflow

Prepare 2-fold serial dilutions of antibiotic in 96-well plate

Enoculate wells with standardized bacterial suspensioD

:

Gncubate plates at 37°C for 18-24 hours)

:

Gisually inspect for bacterial growth (turbidityD

MIC is the lowest concentration with no visible growth

Click to download full resolution via product page

Caption: Workflow for MIC determination.
Protocol:

e Prepare a series of twofold dilutions of the test compound (G0775 or arylomycin) in cation-
adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
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Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and
further dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each
well.

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth
control well (no antibiotic) and a sterility control well (no bacteria).

Incubate the plates at 37°C for 18-24 hours.

Following incubation, determine the MIC by visually inspecting the plates for the lowest
concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vitro SPase Inhibition Assay

The inhibitory activity of GO775 and arylomycins against the bacterial type | signal peptidase

can be assessed using a fluorescence-based in vitro assay.

Protocol:

Purify the target SPase enzyme (e.g., E. coli LepB).

Synthesize a fluorogenic peptide substrate that contains the SPase cleavage site flanked by
a fluorescent reporter and a quencher.

In a microplate format, incubate the purified SPase with varying concentrations of the
inhibitor (GO775 or arylomycin) for a defined period.

Initiate the enzymatic reaction by adding the fluorogenic substrate.

Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage
of the substrate by SPase separates the fluorophore from the quencher, resulting in an
increase in fluorescence.

Calculate the rate of substrate cleavage at each inhibitor concentration and determine the
IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Co-crystallization of GO775 with E. coli LepB
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Determining the co-crystal structure of GO775 in complex with its target enzyme provides
invaluable insights into its binding mechanism.

Co-crystallization Workflow

Purify E. coli LepB protein and G0775

(Mix LepB and GO775 to form a complea
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Click to download full resolution via product page

Caption: Workflow for co-crystallization.

Protocol:

+ Overexpress and purify the catalytic domain of E. coli LepB.

o Prepare a solution of the purified LepB protein.
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e Add a molar excess of GO775 to the protein solution and incubate to allow complex
formation.

e Screen for crystallization conditions using commercially available or custom-made screens
and the sitting-drop vapor diffusion method.

o Optimize the initial crystallization hits by varying the precipitant concentration, pH, and
temperature to obtain diffraction-quality crystals.

e Harvest the crystals and cryo-protect them before flash-cooling in liquid nitrogen.

o Collect X-ray diffraction data at a synchrotron source and solve the structure to visualize the
G0775-LepB interaction.

Conclusion

G0775 represents a paradigm shift in the development of antibiotics against Gram-negative
pathogens. Through rational, structure-guided design, the inherent limitations of the natural
arylomycin scaffold have been overcome, leading to a new class of potent, broad-spectrum
antibiotics with a novel covalent mechanism of action. The compelling in vitro and in vivo data
for GO775 underscore its potential to address the urgent medical need for new treatments for
infections caused by multidrug-resistant bacteria. Further research and clinical development of
GO0775 and its analogs are warranted to fully realize their therapeutic promise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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